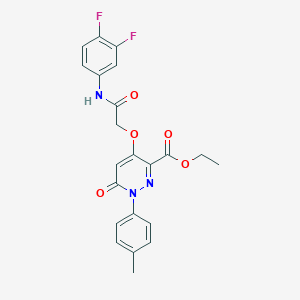

Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

This compound belongs to a class of pyridazine derivatives characterized by a dihydropyridazine core substituted with a p-tolyl group at position 1, an oxo group at position 6, and a carboxylate ester at position 3. The 3,4-difluorophenylamino-2-oxoethoxy moiety at position 4 introduces electron-withdrawing fluorine atoms, which influence electronic distribution and intermolecular interactions.

Properties

IUPAC Name |

ethyl 4-[2-(3,4-difluoroanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19F2N3O5/c1-3-31-22(30)21-18(11-20(29)27(26-21)15-7-4-13(2)5-8-15)32-12-19(28)25-14-6-9-16(23)17(24)10-14/h4-11H,3,12H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDWCZKRHOFRQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19F2N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((3,4-difluorophenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, with CAS number 899733-32-5, is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 443.4 g/mol. The structure features a pyridazine ring, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H19F2N3O5 |

| Molecular Weight | 443.4 g/mol |

| CAS Number | 899733-32-5 |

The compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Its structure suggests potential activity as an enzyme inhibitor or receptor modulator, particularly in pathways related to inflammation and cancer.

Anticancer Activity

Research indicates that compounds similar to this compound show promise in inhibiting tumor growth. A study demonstrated that derivatives of pyridazine compounds could induce apoptosis in cancer cells by activating caspase pathways .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties. In vitro studies have shown that similar compounds can reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB activation . This suggests a potential role in treating inflammatory diseases.

Study on Antitumor Activity

In a recent study involving human cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated increases in apoptotic markers such as Annexin V positivity and caspase activation.

Study on Inflammatory Response

Another study examined the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings revealed that treatment with the compound led to decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

- Substituent : 4-ethoxyphenyl (electron-donating ethoxy group).

- This compound shares the p-tolyl group, preserving steric bulk at position 1 .

Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

- Substituents : 3,5-dimethylphenyl (electron-donating methyl groups) and 4-fluorophenyl.

- Impact : Methyl groups enhance lipophilicity (higher LogP), while the 4-fluorophenyl group introduces moderate electron-withdrawing effects. The molecular weight (439.4 g/mol) is comparable to the target compound, but the fluorine at position 4 may influence solubility .

Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

- Substituents : 3-fluoro-4-methylphenyl (mixed electronic effects) and phenyl.

- Impact: The 3-fluoro-4-methyl group combines steric hindrance (methyl) with localized electron withdrawal (fluoro).

Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

- Substituents : 3,4-dimethoxyphenyl (strong electron-donating) and o-tolyl.

- Impact : Methoxy groups increase polarity and hydrogen-bonding capacity (10 H-bond acceptors), while o-tolyl introduces steric strain compared to p-tolyl. Molecular weight (467.5 g/mol) is higher due to methoxy groups .

Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate

- Substituents : Trifluoromethyl groups at positions 4 and 3-(trifluoromethyl)phenyl.

- Impact : Strong electron-withdrawing trifluoromethyl groups significantly increase lipophilicity (XLogP3 = 3.4) and metabolic stability. The molecular weight (380.24 g/mol) is lower due to fewer aromatic substituents .

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP | H-Bond Acceptors |

|---|---|---|---|---|---|

| Target Compound | Not explicitly provided | ~450 (estimated) | 3,4-difluorophenyl, p-tolyl | ~2.8* | 9* |

| Ethyl 4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-... | C23H22N3O6 | ~436 (estimated) | 4-ethoxyphenyl, p-tolyl | ~2.5 | 8 |

| Ethyl 4-(2-((3,5-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-... | C23H22FN3O5 | 439.4 | 3,5-dimethylphenyl, 4-fluorophenyl | ~3.0 | 7 |

| Ethyl 4-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-... | C22H18FN3O5 | ~423 (estimated) | 3-fluoro-4-methylphenyl, phenyl | ~2.7 | 7 |

| Ethyl 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-(o-tolyl)-... | C24H25N3O7 | 467.5 | 3,4-dimethoxyphenyl, o-tolyl | ~1.8 | 10 |

| Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-... | C15H10F6N2O3 | 380.24 | 4-CF3, 3-CF3-phenyl | 3.4 | 10 |

*Estimated based on analog data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.